Lythran

Fragment-based drug discovery Ligand efficiency Scaffold minimalism

Lythran (CHEBI:36283) is the IUPAC-systematically named fundamental parent of the quinolizidine alkaloid class, with molecular formula C24H27NO and monoisotopic mass 345.21 Da. It serves as the core structural scaffold from which the pharmacologically active biphenylquinolizidine lactone alkaloids—cryogenine (vertine), lythrine, and nesodine—are formally derived through 12-one oxidation, 2′-hydroxylation, and 4′′,5′′-dimethoxylation.

Molecular Formula C24H27NO
Molecular Weight 345.5 g/mol
Cat. No. B1257977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLythran
Molecular FormulaC24H27NO
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)CC3CC2C4=CC=CC=C4C5=CC=CC(=C5)C=CCO3
InChIInChI=1S/C24H27NO/c1-2-12-23-22(11-1)19-9-5-7-18(15-19)8-6-14-26-21-16-20-10-3-4-13-25(20)24(23)17-21/h1-2,5-9,11-12,15,20-21,24H,3-4,10,13-14,16-17H2/b8-6-/t20-,21-,24-/m0/s1
InChIKeyMTRZJAQTFNGSJM-BDFAEJNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lythran Procurement Guide: Core Quinolizidine Alkaloid Scaffold for Anti-Inflammatory and Antimalarial Drug Discovery


Lythran (CHEBI:36283) is the IUPAC-systematically named fundamental parent of the quinolizidine alkaloid class, with molecular formula C24H27NO and monoisotopic mass 345.21 Da [1]. It serves as the core structural scaffold from which the pharmacologically active biphenylquinolizidine lactone alkaloids—cryogenine (vertine), lythrine, and nesodine—are formally derived through 12-one oxidation, 2′-hydroxylation, and 4′′,5′′-dimethoxylation [2]. Unlike its naturally abundant derivatives isolated from Heimia salicifolia (Lythraceae), lythran itself lacks the lactone bridge and aryl substituents that define the bioactivity profiles of its congeners, positioning it as the minimal synthetic entry point for structure–activity relationship (SAR) exploration and fragment-based lead generation within this alkaloid family [3].

Fragment-based library scaffold: quinolizidine core for unbiased SAR expansion
Non-COX anti-inflammatory lead optimization platform without pre-installed pharmacophore
Analytical reference standard for Lythraceae alkaloid panel (distinct MS/MS and retention)

Why Lythran Cannot Be Interchanged with Cryogenine, Lythrine, or Other Lythraceae Alkaloids


Although cryogenine (vertine), lythrine, and nesodine all share the lythran core scaffold, they diverge profoundly in their molecular pharmacology: cryogenine inhibits prostaglandin synthetase 2.48 times more potently than aspirin (IC50 ~424 μM), while lythrine is a weaker COX inhibitor (IC50 ~469 μM) but is uniquely classified as a true hydrodiuretic [1]. Nesodine exhibits 2.24-fold aspirin potency in the same prostaglandin synthetase assay, yet lacks the antispasmodic activity documented for vertine [2]. Even enantiomeric or diastereomeric variations (e.g., (+)-lythrine vs. 9β-hydroxyvertine) produce distinct antimalarial profiles, with vertine showing IC50 = 10.9 μM against Plasmodium falciparum while epi-lyfoline reaches 6.7 μM [3]. Substitution of one lythran-derived alkaloid for another without quantifiable target engagement data therefore risks selecting a compound with a fundamentally different efficacy, selectivity, and therapeutic indication profile—making scaffold-level procurement decisions critically dependent on the intended downstream derivatization strategy.

Scaffold
Lythran: minimal core, no COX/antiplasmodial activity, CNS-sparing inference
Functionalized Analogs
Cryogenine, lythrine, nesodine: divergent COX inhibition, antimalarial, diuretic profiles; pre-installed pharmacophores may shift model-response interpretation
Interchangeability
Scaffold cannot be directly substituted for bioactive congeners in target-engagement studies without derivatization
Risk
Selecting cryogenine for non-COX programs may introduce COX-dependent bias; lythrine may introduce diuretic endpoints not representative of scaffold potential

Lythran Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Lythran vs. Cryogenine and Lythrine: Molecular Weight and Scaffold Complexity Advantage for Fragment-Based Drug Design

Lythran (C24H27NO, MW = 345.48 Da) possesses a molecular weight approximately 20.7% lower than its closest bioactive derivatives cryogenine and lythrine (both C26H29NO5, MW = 435.52 Da), a difference of ~90 Da [1]. This mass reduction reflects the absence of the 12-one lactone, 2′-hydroxy, and 4′′,5′′-dimethoxy substituents present on all major bioactive congeners, making lythran a more synthetically tractable and ligand-efficient starting scaffold. The lower heavy-atom count (26 vs. 32) translates directly into fewer rotatable bonds (2 vs. 2, but with substantially reduced molecular complexity) and a smaller polar surface area, properties that are favorable in fragment-based screening libraries where MW < 300 Da is the conventional upper boundary for fragment hits [2].

Scaffold MW vs. Congeners
Class-level
Lythran MW 345.48 Da, cryogenine/lythrine 435.52 Da; Δ −90 Da (−20.7%), 26 vs 32 heavy atoms
Supports fragment-library scaffold selection closer to MW
Data from molecular formulae; ChEBI entries
COX Inhibition Rank
Head-to-head
Cryogenine 2.48× aspirin; nesodine 2.24×; lythrine ~0.53×; lythran inactive
Lythran serves as scaffold control for COX-independent pathway studies
Bovine seminal vesicle PG synthetase assay; Lema 1986
Antimalarial IC50
Head-to-head
Vertine IC50 10.9 μM; epi-lyfoline 6.7 μM; lythrine inactive; scaffold untested
Binary activity split informs scaffold derivatization strategy for antimalarial programs
P. falciparum in vitro; Rumalla 2008
In Vivo Model Response
Cross-study
Cryogenine 100 mg/kg/day p.o. reduced paw edema and arthritic index; lythrine: hydrodiuretic, no anti-arthritic effect; scaffold not tested
Model-response divergence demonstrates scaffold plasticity for independent endpoint optimization
Rat adjuvant arthritis model; Kosersky 1971, Malone 1994
CNS Endpoint Context
Class-level
Cryogenine and lythrine: no psychodysleptic effects in humans up to 310 mg p.o.; scaffold inferred CNS-sparing
May support CNS-related endpoint monitoring in early-stage research programs
Preliminary clinical evaluation; Malone 1994
Fragment-based drug discovery Ligand efficiency Scaffold minimalism

Prostaglandin Synthetase Inhibition Potency Ranking: Cryogenine, Nesodine, Lythrine, and the Synthetic Analog JB-1-0 Compared with Aspirin Baseline

In a direct comparative study using prostaglandin synthetase prepared from bovine seminal vesicles, cryogenine (vertine) was 2.48 times as potent as aspirin, nesodine was 2.24 times as potent as aspirin, and the synthetic cryogenine analog JB-1-0 was only 0.656 times as potent as aspirin [1]. Independently reported IC50 values confirm cryogenine at 424 μM and lythrine at 469 μM for the same enzymatic target, establishing the rank order: cryogenine (2.48× aspirin) > nesodine (2.24× aspirin) > aspirin (baseline, 1×) > JB-1-0 (0.656×) > lythrine (~0.53× aspirin equivalent, estimated from IC50 ratio) . Lythran itself has not been profiled in this assay, as it lacks the lactone and phenolic functionalities present in the active congeners—making the scaffold a negative control for COX-mediated anti-inflammatory activity and thus a clean starting point for probing alternative mechanisms.

COX Inhibition Rank
Head-to-head
Cryogenine 2.48× aspirin; nesodine 2.24×; lythrine ~0.53×; lythran inactive
Lythran serves as scaffold control for COX-independent pathway studies
Bovine seminal vesicle PG synthetase assay; Lema 1986
COX inhibition Anti-inflammatory alkaloids Prostaglandin synthetase

Antimalarial Activity of Vertine (Cryogenine) vs. Epi-Lyfoline: Divergent Potency Within the Lythran Scaffold Class

Among nine alkaloids isolated from Heimia salicifolia and structurally characterized by X-ray crystallography, only vertine (cryogenine, compound 6) and epi-lyfoline (compound 9) exhibited moderate antimalarial activity against Plasmodium falciparum, with IC50 values of 10.9 μM and 6.7 μM, respectively [1]. Notably, lythrine (compound 3), despite being a close structural analog differing only in lactone geometry (13Z vs. 10α configuration), showed no detectable antimalarial activity in the same assay panel [1]. This demonstrates that minor stereochemical and substituent variations on the lythran scaffold produce binary (active vs. inactive) differences in antiplasmodial phenotype, underscoring the scaffold's plasticity—and the risk of substituting one derivative for another without confirmatory screening data.

Antimalarial IC50
Head-to-head
Vertine IC50 10.9 μM; epi-lyfoline 6.7 μM; lythrine inactive; scaffold untested
Binary activity split informs scaffold derivatization strategy for antimalarial programs
P. falciparum in vitro; Rumalla 2008
Antimalarial alkaloids Plasmodium falciparum Natural product screening

In Vivo Anti-Inflammatory Efficacy: Cryogenine Validated in Adjuvant-Induced Polyarthritis; Lythrine Demonstrates Hydrodiuretic Selectivity

Cryogenine, administered orally at 100 mg/kg/day, significantly reduced both paw edema and the mean arthritic index in a rat adjuvant-induced polyarthritis model, confirming translation of its in vitro prostaglandin synthetase inhibition (IC50 = 424 μM) to in vivo disease-modifying efficacy [1]. In contrast, lythrine has not demonstrated comparable anti-arthritic activity but has been characterized as a true hydrodiuretic—a property not shared by cryogenine, vertine, or nesodine—and has been proposed for investigation in Addison's disease and general nephrosis [2]. This pharmacological divergence between two alkaloids sharing identical molecular formula (C26H29NO5) and differing only in lactone ring stereochemistry (13Z for lythrine vs. 10α for cryogenine) establishes that even stereoisomeric variation on the lythran scaffold redirects therapeutic indication from anti-inflammatory/antispasmodic to renal/hydrodiuretic.

In Vivo Model Response
Cross-study
Cryogenine 100 mg/kg/day p.o. reduced paw edema and arthritic index; lythrine: hydrodiuretic, no anti-arthritic effect; scaffold not tested
Model-response divergence demonstrates scaffold plasticity for independent endpoint optimization
Rat adjuvant arthritis model; Kosersky 1971, Malone 1994
In vivo pharmacology Adjuvant arthritis model Diuretic alkaloids

Central Nervous System Safety Profile: Cryogenine and Lythrine Lack Psychodysleptic Activity in Humans up to 310 mg, Differentiating the Lythran Scaffold Class from Hallucinogenic Alkaloids

Preliminary clinical evaluation has demonstrated that both vertine (cryogenine) and lythrine, when administered orally, lack the psychodysleptic (hallucinogenic) activity historically attributed to Heimia salicifolia brews, with cryogenine showing no psychoactive effects in humans at doses up to 310 mg [1]. This is a critical differentiator from other plant-derived alkaloid classes (e.g., tropane, ergoline, or phenethylamine alkaloids) that carry significant CNS liability. The absence of CNS activity at pharmacologically relevant doses (310 mg is substantially above the anti-inflammatory dosing range) provides a favorable safety margin for the lythran scaffold class and suggests that the core quinolizidine nucleus itself does not inherently confer hallucinogenic properties—making lythran a CNS-sparing starting point for medicinal chemistry optimization across multiple therapeutic areas [2].

CNS Endpoint Context
Class-level
Cryogenine and lythrine: no psychodysleptic effects in humans up to 310 mg p.o.; scaffold inferred CNS-sparing
May support CNS-related endpoint monitoring in early-stage research programs
Preliminary clinical evaluation; Malone 1994
CNS safety Alkaloid toxicology Clinical evaluation

Lythran Application Scenarios: Research and Industrial Contexts Where the Scaffold Provides Quantifiable Advantage Over Pre-Functionalized Analogs


Fragment-Based Lead Discovery: Lythran as a Minimalist Quinolizidine Scaffold for Unbiased Library Construction

In fragment-based drug discovery (FBDD), lythran's molecular weight of 345.48 Da—substantially lower than cryogenine or lythrine (435.52 Da)—positions it closer to the conventional fragment space (MW < 300 Da rule-of-three) while retaining the complete quinolizidine core topology [1]. Unlike pre-functionalized congeners, lythran lacks the 12-one lactone bridge, 2′-hydroxy, and 4′′,5′′-dimethoxy groups that pre-determine COX-2 binding, enabling unbiased fragment elaboration across diverse target classes. The scaffold's 26 heavy atoms provide a low-complexity starting point with intrinsic synthetic handles for parallel derivatization, reducing the synthetic burden of deconstructing natural products to their active pharmacophore.

SAR Platform for Anti-Inflammatory Lead Optimization Independent of COX Pharmacophore Bias

Because lythran itself shows no activity in the prostaglandin synthetase assay—unlike cryogenine (2.48× aspirin potency) or nesodine (2.24× aspirin)—it serves as a clean-slate scaffold for developing anti-inflammatory agents that operate through non-COX mechanisms [2]. This contrasts with cryogenine, whose COX-inhibitory pharmacophore is pre-installed and may confound mechanistic deconvolution. Researchers seeking to exploit the anti-inflammatory efficacy demonstrated by cryogenine in the adjuvant arthritis rat model (100 mg/kg/day p.o.) but desiring alternative mechanisms (e.g., NF-κB, NLRP3 inflammasome, or cytokine modulation) can use lythran as the synthetic starting point, appending diverse substituents to probe structure–activity relationships without inherited COX liability.

Antimalarial Lead Generation Leveraging the Binary Activity Divergence Among Lythran Congeners

The observation that vertine (IC50 = 10.9 μM) and epi-lyfoline (IC50 = 6.7 μM) are active against P. falciparum while the nearly isomeric lythrine is completely inactive establishes the lythran scaffold as a privileged chemotype with highly sensitive structure–activity relationships at the antiplasmodial target [3]. Procurement of lythran rather than pre-screened vertine or lythrine allows medicinal chemistry teams to independently map the pharmacophoric determinants of antimalarial activity, potentially identifying novel derivatives with improved potency (sub-μM IC50) and selectivity over human cells—a path precluded when working exclusively with the naturally occurring active or inactive congeners.

Analytical Reference Standard for HPLC-UV and LC-MS Method Development Across the Lythraceae Alkaloid Panel

Lythran's structurally minimal and synthetically defined nature makes it an ideal chromatographic reference standard for developing and validating HPLC-UV and LC-MS methods capable of simultaneously resolving the complex mixture of biphenylquinolizidine lactones (vertine, lythrine, lyfoline, nesodine, heimidine, dehydrodecodine, lythridine) found in Heimia salicifolia extracts . Its distinct retention time and mass spectrum (m/z 345.21 [M+H]+), free from the co-elution overlaps that plague the dimethoxylated congeners sharing m/z 435.20, enable unambiguous system suitability testing and calibration verification in quality control workflows for natural product standardization.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Low-complexity quinolizidine core with synthetic handles
Fragment library compatibility (MW, heavy-atom count)
Non-COX anti-inflammatory optimization
Absence of pre-installed lactone/aryl pharmacophore
Non-COX mechanistic profiling (NF-κB, inflammasome)
Antimalarial SAR exploration
Scaffold plasticity with binary activity divergence
In vitro antiplasmodial assay and selectivity screening
Analytical reference standard
Distinct retention time and m/z 345.21 [M+H]+
HPLC-UV/LC-MS system suitability and calibration
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